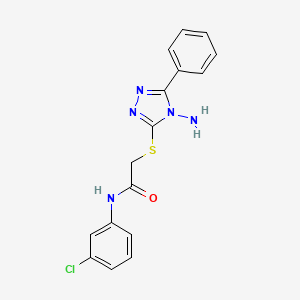

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN5OS and its molecular weight is 359.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique chemical structure, which includes a triazole ring and a chlorophenyl group, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C17H14ClN5OS, with a molecular weight of 367.83 g/mol. The IUPAC name is this compound. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClN5OS |

| Molecular Weight | 367.83 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring is known to interact with enzymes involved in various metabolic pathways, potentially leading to inhibition or modulation of these pathways. Some studies suggest that compounds with similar structures can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory processes.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic functions contributes to its antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. In vitro studies demonstrated that triazole derivatives can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. It is hypothesized that by inhibiting specific enzymes involved in the inflammatory response, such as COX and LOX, the compound could reduce inflammation markers in affected tissues.

Case Studies

- Antimicrobial Study : A study conducted on a series of triazole derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Research : In vitro assays using human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased levels of apoptotic markers such as cleaved PARP and caspase activation .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial and fungal strains.

Case Studies:

- A study synthesized several derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole and evaluated their antimicrobial activity. Some derivatives exhibited significant antibacterial effects against E. coli and B. subtilis, indicating that modifications in the triazole structure can enhance efficacy against pathogens .

- Another investigation highlighted the synthesis of mercaptotriazole derivatives, which demonstrated effective antifungal activity against yeast-like fungi and bacteria through susceptibility screening tests .

Antiviral Properties

The triazole scaffold is also explored for antiviral applications, particularly against hepatitis C virus (HCV).

Research Findings:

- A study focused on the synthesis of triazole-linked N-phenylacetamides and assessed their inhibitory effects on HCV serine protease. The compound containing a chloro substituent showed an IC50 value significantly lower than that of ribavirin, suggesting its potential as a lead compound in antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazole derivatives.

Key Insights:

- Research indicates that substituents on the phenyl ring of N-phenylacetamide significantly influence the inhibitory potential against serine protease. Electron-donating groups enhance activity compared to unsubstituted phenyl rings, while specific positioning of substituents can either increase or decrease effectiveness .

Diuretic Activity

Recent studies have also explored the diuretic effects of triazole derivatives.

Findings:

- A study reported that certain modifications to the triazole structure led to enhanced diuretic activity in specific derivatives. For instance, introducing certain substituents resulted in compounds exhibiting significant diuretic properties compared to others that did not show any effect .

Material Science Applications

Beyond medicinal chemistry, triazoles are being investigated for their applications in material sciences due to their unique electronic properties.

Applications:

- Triazoles have been recognized for their nonlinear optical properties, which could be beneficial in developing new materials for photonic applications. Research into these properties is ongoing and shows promise for future technological advancements .

Summary Table of Applications

Propiedades

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOGRJFBSMBZJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.